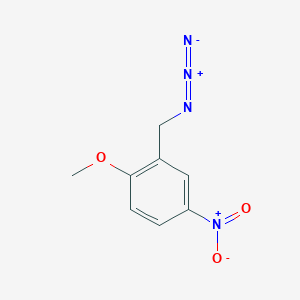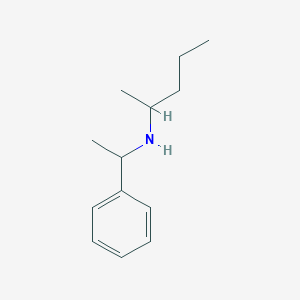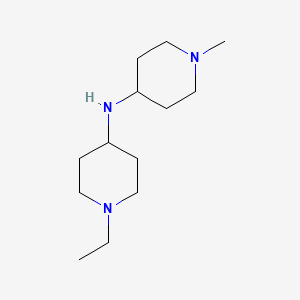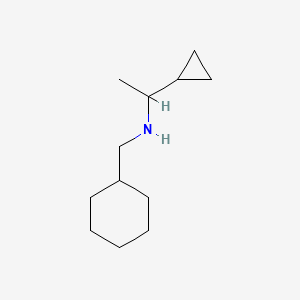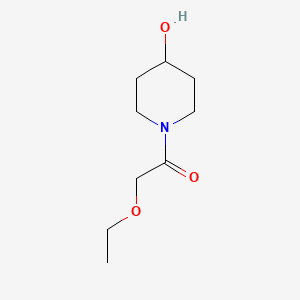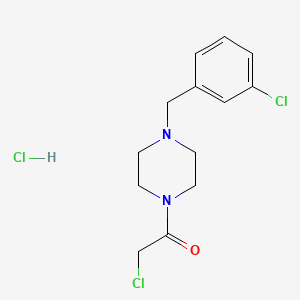
1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride
説明
1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C13H17Cl3N2O and its molecular weight is 323.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The compound has been synthesized and used in the study of its chemical properties and reactions. For instance, studies have explored its synthesis from various starting materials, such as 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, to produce variants like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
The compound's structure and formation have been a subject of study, focusing on how different synthesis methods affect its chemical properties. For example, 1,4-bis(chloroacetyl)piperazine was prepared from anhydrous piperazine and chloroacetyl chloride, with the product structure confirmed through 1HNMR and MS analysis (Peng-fei, 2011).
Potential Therapeutic Applications
Some derivatives of this compound have been explored for their potential therapeutic applications. For example, a novel series of derivatives, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for their antidepressant and antianxiety activities (Kumar et al., 2017).
Research has also been conducted on bis(heteroaryl)piperazines, a class of compounds related to 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride, for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Analytical and Pharmacological Studies
The compound has been included in studies on the metabolism and the toxicological analysis of piperazine-derived drugs. For instance, its derivatives have been analyzed in rat urine using techniques like gas chromatography-mass spectrometry to understand their metabolic pathways and potential toxicological impacts (Staack & Maurer, 2003).
It has also been a part of the synthesis and biological evaluation of new compounds, like 1,4-disubstituted piperidine/piperazine derivatives, as CCR5 antagonist-based HIV-1 entry inhibitors, demonstrating its utility in the development of new therapeutic agents (Dong et al., 2012).
特性
IUPAC Name |
2-chloro-1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11;/h1-3,8H,4-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUUHOJLNXVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)
![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)


![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)
